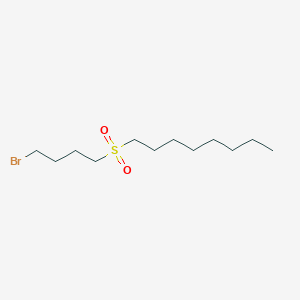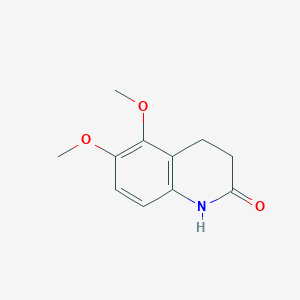![molecular formula C25H34ClNO2 B11468110 1-(4-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B11468110.png)
1-(4-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE: is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-chlorophenyl and 2-methoxyphenyl groups can be done via electrophilic aromatic substitution reactions.
Amine formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for potential therapeutic effects in treating certain diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the creation of novel materials with specific properties.
Chemical Engineering: Employed in the design of new chemical processes and products.
Mechanism of Action
The mechanism by which 1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE
- 1-(4-FLUOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE
Uniqueness
- Chlorine Substitution : The presence of a chlorine atom in the phenyl ring can significantly alter the compound’s reactivity and interaction with biological targets.
- Methoxy Group : The methoxy group provides additional sites for chemical modification, enhancing its versatility in synthesis and applications.
Properties
Molecular Formula |
C25H34ClNO2 |
|---|---|
Molecular Weight |
416.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]ethanamine |
InChI |
InChI=1S/C25H34ClNO2/c1-18(2)24-17-25(14-16-29-24,22-7-5-6-8-23(22)28-4)13-15-27-19(3)20-9-11-21(26)12-10-20/h5-12,18-19,24,27H,13-17H2,1-4H3 |
InChI Key |
DZYXLXFXKIWHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)(CCNC(C)C2=CC=C(C=C2)Cl)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-chlorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11468030.png)
![9-Fluoro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11468039.png)
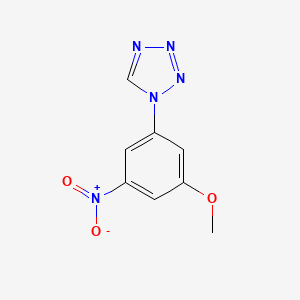
![8-(2-chlorophenyl)-8-hydroxy-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one](/img/structure/B11468056.png)
![Ethyl 4-(3,5-difluorophenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11468066.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,5-dimethoxybenzamide](/img/structure/B11468067.png)

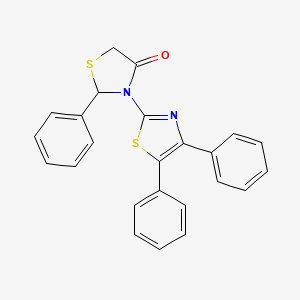
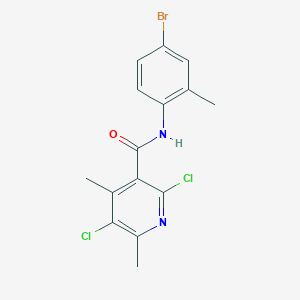
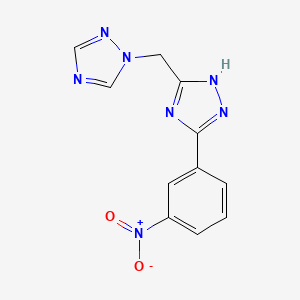
![5-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11468098.png)
![3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11468104.png)
